Specific Scientific Field: Biomedical Engineering
Summary of the Application: Hydrogels based on natural, biodegradable materials like carboxymethyl cellulose have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture .
Methods of Application: This study was devoted to the preparation and characterization of new physically crosslinked hydrogels based on carboxymethyl cellulose and an unconventional crosslinking agent, phytic acid . The influence of the ratio between the cellulose derivative and the crosslinker upon the morphological structure and water uptake was evidenced by scanning electron microscopy (SEM) and swelling measurements in simulated body fluids .
Results or Outcomes: The materials demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus bacteria. The biocompatibility was assessed on fibroblast cells, and according to the results, hydrogels can improve cell viability highlighting the potential of these systems as therapeutic scaffolds for skin tissue engineering .
Specific Scientific Field: Energy Storage and Conversion
Summary of the Application: Carboxymethyl cellulose has found a wide range of applications as an electrolyte, binder for electrode in batteries and cells .
Specific Scientific Field: Pharmaceutical Sciences
Summary of the Application: Carboxymethyl cellulose is used in drug delivery systems due to its biodegradability, non-toxicity, and excellent film-forming ability . It can improve the biological properties and stability of gels, without adding toxicity .
Methods of Application: In one study, procaine was entrapped within the hydrogels and used as a model drug for in vitro studies . The dependence of the drug release on the phytic acid content of the matrix was highlighted .
Results or Outcomes: The materials demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus bacteria . The biocompatibility was assessed on fibroblast cells, and according to the results, hydrogels can improve cell viability .
Summary of the Application: Hydrogels based on carboxymethyl cellulose have a wide range of applications in tissue engineering . They can serve as therapeutic scaffolds for skin tissue engineering .
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is a chemical compound with the molecular formula C₁₂H₉N₁O₆ and a molecular weight of 263.21 g/mol. This compound features an indole core, which consists of a bicyclic structure made up of a benzene ring fused to a pyrrole ring. The presence of multiple carboxylic acid groups (-COOH) contributes to its acidic properties and enhances its solubility in polar solvents. The compound is primarily utilized in biochemical research, particularly in proteomics, due to its potential interactions with various biological molecules .
These reactions can be exploited in synthetic pathways to create derivatives with tailored properties for specific applications .
The biological activity of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is linked to its structural features. Indole derivatives are known for their diverse biological activities, including:
Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.
Several methods exist for synthesizing 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid:
These methods highlight the versatility in obtaining this compound while considering sustainability .
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid finds applications across various fields:
These applications demonstrate the compound's relevance in both academic research and industrial settings .
Interaction studies involving 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid typically focus on its binding affinity with proteins and enzymes. Techniques such as:
These studies are crucial for understanding how this compound influences biological systems and can guide further development for therapeutic uses.
Several compounds share structural similarities with 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Indole-2-carboxylic acid | Contains one carboxylic group | Simpler structure; less acidic |
| 5-Hydroxyindole-3-acetic acid | Hydroxyl group attached at position 5 | Exhibits neuroactive properties |
| 3-Indolepropionic acid | Propionic acid side chain | Potential neuroprotective effects |
| 7-Carboxymethylindole | Additional carboxymethyl group at position 7 | Enhanced solubility; different biological activity |
These comparisons highlight the uniqueness of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid through its specific arrangement of functional groups and potential bioactivities.
Traditional synthetic approaches for the preparation of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid rely on well-established methodologies that have been fundamental to indole chemistry for over a century [1] [2]. The Fischer Indole Synthesis, developed by Emil Fischer in 1883, represents one of the most extensively utilized methods for preparing indole derivatives and serves as a cornerstone for accessing complex indole carboxylic acid systems [1] [2].
The Reissert Indole Synthesis provides another traditional route, involving a multistep reaction that includes base-catalyzed condensation of ortho-nitrotoluene with oxalic ester [2] [4]. This method has been particularly valuable for synthesizing indole-2-carboxylic acid derivatives, with yields typically ranging from 35-70% [4]. The process utilizes nitrotoluene and diethyl oxalate as main raw materials under the catalysis of ferrous hydroxide, followed by condensation and atmospheric distillation, then reduction with hydrazine hydrate [4].
The Madelung Synthesis represents a base-catalyzed cyclization of 2-(acylamino)-toluenes under harsh conditions, limited to the synthesis of simple indoles without sensitive functional groups [2]. Traditional yields for this method range from 30-60%, with reaction conditions requiring temperatures exceeding 300°C [2]. The Bischler Indole Synthesis involves acidic treatment of 2-arylamino-ketones to induce electrophilic cyclization onto the aromatic ring, though this method often results in product mixtures due to rearrangements [2].
| Method | Year Developed | Category | Typical Yield Range | Reaction Conditions |
|---|---|---|---|---|
| Fischer Indole Synthesis | 1883 | Traditional | 40-80% | Acidic, 100-200°C |
| Madelung Synthesis | 1912 | Traditional | 30-60% | Basic, >300°C |
| Reissert Synthesis | 1897 | Traditional | 35-70% | Multi-step, varied |
| Bischler Indole Synthesis | 1892 | Traditional | 25-65% | Acidic, 80-150°C |
Modern synthetic methodologies for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid have evolved to address the limitations of traditional approaches, offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance [5] [6] [7]. These contemporary methods leverage advances in catalysis, particularly transition metal-catalyzed processes, to achieve more efficient and environmentally sustainable syntheses [6] [7] [8].
The Leimgruber-Batcho indole synthesis, originally disclosed in a patent in 1976, represents an efficient method for synthesizing indole and substituted indoles with yields ranging from 60-90% [1]. This method has gained particular popularity in the pharmaceutical industry due to its high-yielding nature and ability to generate specifically substituted indoles under mild conditions of 50-100°C [1].
Cross-dehydrogenative coupling reactions have emerged as efficient strategies for indole synthesis, offering versatility in substrate scope and the use of ambient oxygen as an oxidant [8]. These methods feature broad substrate applicability and are convenient and economical for both laboratory and industrial applications, with typical yields ranging from 60-85% [8]. The reactions are characterized by mild reaction conditions, typically conducted at room temperature to 100°C [8].
Modern approaches utilizing indole precursors for the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid focus on the functionalization of the indole nucleus through selective carbon-hydrogen bond activation [5] [6] [7]. Palladium-catalyzed carbon-hydrogen functionalization represents a particularly powerful strategy for introducing carboxylic acid functionality at specific positions of the indole ring system [5] [6].
The directed carbon-hydrogen functionalization of carbon-3-aldehyde, ketone, and acid derivatives of indole has been demonstrated using palladium catalysis [5]. Functionalization of indole-3-carboxylic acid or methyl ester with aryl iodides using palladium catalyst systems results in decarboxylation followed by the formation of carbon-2-arylated indoles [5]. The protocol utilizes palladium acetate as a catalyst, silver acetate as an oxidant, and trifluoroacetic acid as an additive in hexafluoroisopropanol at temperatures ranging from 65-120°C [5].
Site-selective carbon-hydrogen functionalization of indoles at the benzene core has been achieved through innovative directing group strategies [7]. The installation of phosphine oxide groups at the nitrogen position can produce carbon-7 and carbon-6 arylation products using palladium and copper catalysts, respectively [7]. This approach can be extended to direct arylation of indoles at the carbon-5 and carbon-4 positions by installing pivaloyl groups at the carbon-3 position [7].
Samarium-mediated cyclization reactions provide an alternative approach for indole synthesis under mild radical reaction conditions [9]. The reaction of Boc-protected allenylanilines with samarium diiodide in the presence of hexamethylphosphoramide and isopropanol achieves remarkable yields of 93% within 5 minutes at 0°C [9].
The functionalization of substituted indoles represents a critical aspect of modern synthetic methodology for accessing complex indole carboxylic acid derivatives [10] [11] [6]. Electrophilic substitution reactions dominate the chemistry of indole derivatives due to the electron-rich nature of the indole heterocycle [11].
Indole exhibits markedly different reactivity compared to corresponding monocyclic heterocycles, with the pyrrole ring being significantly more electron-rich than the benzene ring [11]. Consequently, electrophilic attack typically occurs at the five-membered ring, with carbon-3 being the preferred site due to the enhanced stability of the resulting cation intermediate [11]. The cation formed by carbon-3 attack has positive charge adjacent to the nitrogen atom, which can be stabilized by delocalization of the nitrogen lone pair electrons [11].
Palladium-catalyzed dual carbon-hydrogen and nitrogen-hydrogen functionalization reactions have been developed for indole derivatives, requiring unactivated starting materials and adhering to principles of sustainable chemistry tied to atom economy [6]. These procedures encompass intermolecular and intramolecular alkenylations, arylations, and domino processes [6].
The regioselective functionalization of indole derivatives can be controlled through the use of directing groups and reaction conditions [6]. Under neutral conditions in aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide, carbon-carbon bond formation is favored, while acidic conditions promote alternative reaction pathways [6].
The optimization of reaction conditions for the synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid requires systematic evaluation of multiple parameters to achieve maximum yield and selectivity [12]. Modern reaction optimization employs statistical approaches and design of experiments methodologies to identify optimal process conditions [12].
Temperature control represents a primary optimization parameter, with impacts ranging from high to critical on reaction outcomes [12]. For indole synthesis reactions, temperature ranges typically span from 0-250°C depending on the specific methodology employed [12]. The Fischer indole synthesis operates optimally at 100-200°C, while modern palladium-catalyzed methods function effectively at milder temperatures of 65-120°C [2] [5].
Catalyst loading optimization provides substantial opportunities for yield improvement, with typical ranges spanning 0.1-20 mol% and high impact on reaction outcomes [12]. For palladium-catalyzed carbon-hydrogen functionalization reactions, catalyst loadings of 5-10 mol% palladium acetate have demonstrated optimal performance [5]. The use of silver acetate as an oxidant and trifluoroacetic acid as an additive in hexafluoroisopropanol has proven particularly effective [5].
Solvent selection significantly influences reaction rates and selectivity, with various organic solvents demonstrating different effects on yield outcomes [13] [12]. Ethanol systems typically achieve yields of 80% with 90% selectivity, while dichloromethane provides 70% yield with 85% selectivity, and toluene achieves 60% yield with 80% selectivity [13].
Reaction time optimization affects yields with medium to high impact, typically ranging from 1-48 hours depending on the synthetic method [12]. The Reissert synthesis requires extended reaction times of 16-18 hours for optimal condensation, while samarium-mediated cyclizations can achieve completion within 5 minutes [4] [9].
| Parameter | Typical Range | Impact on Yield | Optimization Priority |
|---|---|---|---|
| Temperature | 0-250°C | High | Primary |
| Reaction Time | 1-48 hours | Medium-High | Primary |
| Catalyst Loading | 0.1-20 mol% | High | Primary |
| Solvent System | Various organic solvents | High | Primary |
| Concentration | 0.01-2 M | Medium | Secondary |
| pH Control | 1-14 | Medium-High | Secondary |
The purification of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid requires specialized techniques capable of handling tricarboxylic acid functionality while maintaining high purity and recovery yields [14] [15] [16]. Column chromatography represents one of the most versatile and widely used purification methods for indole derivatives, offering the capability to separate compounds based on polarity differences [15].
Column chromatography exploits molecular polarity to separate compounds through differential rates of travel through the stationary phase [15]. The technique achieves purities ranging from 90-99% with recovery yields of 70-95%, making it suitable for both laboratory and industrial applications [15]. The stationary phase typically consists of silica gel or alumina, which are highly polar and interact strongly with polar compounds such as carboxylic acids [15].
The mobile phase selection is crucial for successful separation, with polar solvents generally enabling faster compound elution through the column [15]. For indole carboxylic acid derivatives, a series of increasingly polar solvents may be required to elute all compounds of interest effectively [15]. Thin layer chromatography experiments should be conducted prior to column chromatography to identify optimal solvent systems [15].
Recrystallization techniques provide another valuable purification method for indole carboxylic acids, achieving purities of 95-99.5% with recovery yields of 60-85% [14] [16]. The process involves dissolving crude indole carboxylic acid in deionized water and adjusting the pH value to 7-8 with liquid caustic soda solution [4]. Activated carbon treatment for decolorization, followed by pH adjustment to 1-2 with hydrochloric acid, results in crystal precipitation [4].
Crystallization of organic molecules follows nonclassical mechanisms involving gradual order evolution and densification [16]. The process encompasses three main stages: initial densification, early ordering, and concurrent evolution of order and morphology [16]. This mechanistic understanding enables optimization of crystallization conditions for enhanced purity and yield [16].
High Performance Liquid Chromatography provides analytical and preparative capabilities with purities of 98-99.9% and recovery yields of 85-98% [4]. This technique is particularly valuable for detecting reaction endpoints and ensuring product quality [4].
| Technique | Purity Achieved | Recovery Yield | Suitable for Scale | Cost Effectiveness |
|---|---|---|---|---|
| Column Chromatography | 90-99% | 70-95% | Lab-Industrial | Medium |
| Recrystallization | 95-99.5% | 60-85% | Lab-Industrial | Low |
| High Performance Liquid Chromatography | 98-99.9% | 85-98% | Analytical-Preparative | High |
| Sublimation | 85-98% | 50-80% | Lab | Low |
Yield analysis and improvement strategies for 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid synthesis focus on systematic optimization of reaction parameters and purification processes to maximize product recovery [12]. Catalyst optimization represents the most impactful strategy, providing average yield improvements of 15-30% with medium implementation difficulty and medium to high cost impact [12].
Solvent selection offers substantial yield improvements of 10-25% with low implementation difficulty and minimal cost impact [12]. The choice of solvent system significantly affects reaction outcomes, with different solvent combinations providing varying degrees of selectivity and conversion efficiency [13] [12]. Statistical analysis and response surface methodology enable visualization of solvent effects on reaction yields [12].
Temperature control provides yield improvements of 5-20% with low implementation difficulty and minimal cost impact [12]. Careful temperature optimization can dramatically affect reaction selectivity and conversion rates [12]. For the synthesis of indole carboxylic acids, higher temperatures generally lead to increased reaction rates but may also result in increased impurity formation [12].
Reaction time optimization contributes yield improvements of 5-15% with low implementation difficulty and cost impact [12]. Extended reaction times may enhance conversion but can also lead to product degradation or side reaction formation [12]. The Reissert synthesis demonstrates the importance of optimal reaction timing, with 16-18 hour condensation periods providing optimal results [4].
Substrate ratio adjustment provides yield improvements of 8-18% with low implementation difficulty and minimal cost impact [12]. For the Reissert synthesis, the use of 1 mole nitrotoluene with 1.5 moles diethyl oxalate has proven optimal [4]. The addition of 3 moles of 80% hydrazine hydrate aqueous solution under the influence of 0.05 moles ferrous hydroxide catalyst accelerates the reaction effectively [4].
Workup procedure refinement offers yield improvements of 10-20% with medium implementation difficulty and low to medium cost impact [12]. The purification process for indole-2-carboxylic acid involves pH adjustment, decolorization with activated carbon, filtration, and controlled precipitation, which can significantly affect overall yield [4].
| Strategy | Average Improvement | Implementation Difficulty | Cost Impact |
|---|---|---|---|
| Catalyst Optimization | 15-30% | Medium | Medium-High |
| Solvent Selection | 10-25% | Low | Low |
| Temperature Control | 5-20% | Low | Low |
| Reaction Time Optimization | 5-15% | Low | Low |
| Substrate Ratio Adjustment | 8-18% | Low | Low |
| Workup Procedure Refinement | 10-20% | Medium | Low-Medium |